Berberine sulfate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

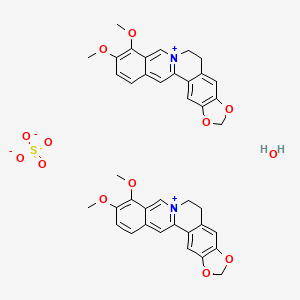

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H18NO4.H2O4S.H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQJJXDUSYNGLY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-207 | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

316-41-6 | |

| Record name | Berberine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Berberine Sulfate Hydrate: A Deep Dive into its Regulation of Gut Microbiota Composition

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has garnered significant attention for its wide-ranging pharmacological effects. Its low oral bioavailability has led researchers to investigate its mechanisms of action within the gastrointestinal tract, revealing a profound impact on the gut microbiota. This technical guide provides an in-depth analysis of the current scientific understanding of how berberine sulfate (B86663) hydrate (B1144303) modulates the composition and function of the gut microbiome. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive resource on this topic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions and experimental workflows.

Introduction

The human gut is home to a complex ecosystem of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host health and disease. Dysbiosis, an imbalance in this microbial community, is associated with a spectrum of metabolic and inflammatory conditions. Berberine has emerged as a potent modulator of the gut microbiota, exerting beneficial effects on host metabolism and inflammation.[1] It directly interacts with the gut microbiome, leading to significant shifts in bacterial populations and their metabolic output.[2] This guide explores the intricate relationship between berberine sulfate hydrate and the gut microbiota, providing a detailed overview of its mechanisms of action and the experimental evidence supporting them.

Mechanism of Action: How Berberine Shapes the Gut Microbiome

Berberine's influence on the gut microbiota is multifaceted, involving direct antimicrobial activity against certain pathogenic bacteria and the promotion of beneficial species. This modulation leads to a cascade of downstream effects that contribute to its therapeutic properties.

Direct Modulation of Microbial Populations

Berberine selectively inhibits the growth of certain pathogenic bacteria while promoting the proliferation of beneficial commensal bacteria.[3] This selective pressure reshapes the overall composition of the gut microbiota. Studies have consistently shown that berberine treatment leads to an increase in the abundance of short-chain fatty acid (SCFA)-producing bacteria, such as Bifidobacterium, Lactobacillus, and Akkermansia.[3][4] Conversely, it has been shown to reduce the populations of potentially harmful bacteria like Escherichia coli.[3]

Enhancement of Short-Chain Fatty Acid (SCFA) Production

A key mechanism through which berberine exerts its beneficial effects is by increasing the production of SCFAs, particularly butyrate, acetate, and propionate, by the gut microbiota.[5] SCFAs are crucial signaling molecules that play a vital role in maintaining gut homeostasis, regulating host metabolism, and modulating the immune system.[4] Butyrate, for instance, is the primary energy source for colonocytes and has potent anti-inflammatory properties.

Regulation of Inflammatory Signaling Pathways

Chronic low-grade inflammation is a hallmark of many metabolic diseases. Berberine has been shown to attenuate this inflammation by modulating key signaling pathways. One of the most well-documented pathways is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate TLR4, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. Berberine can suppress this pathway, thereby reducing inflammation.[6]

Quantitative Data on Gut Microbiota Modulation

The following tables summarize the quantitative changes in gut microbiota composition and SCFA production observed in various preclinical and clinical studies following berberine administration.

Table 1: Changes in Gut Microbiota Composition in Animal Models Following Berberine Treatment

| Animal Model | Dosage | Duration | Key Findings | References |

| High-fat diet-induced obese rats | 200 mg/kg/day | 8 weeks | ↓ Escherichia coli, ↑ Bifidobacterium | [7] |

| db/db mice | 136.5 mg/kg/day | 11 weeks | ↑ Butyricimonas, Coprococcus, Ruminococcus | [2] |

| Dextran sodium sulfate (DSS)-induced colitis rats | 40 mg/kg/day | 7 days | ↑ Bacteroides, ↑ Akkermansia | [2] |

| Weaned piglets | Not specified | Not specified | ↑ S. variabile, L. johnsonii, P. distasonis | [8] |

Table 2: Changes in Gut Microbiota Composition in Human Clinical Trials Following Berberine Treatment

| Study Population | Dosage | Duration | Key Findings | References |

| Patients with type 2 diabetes | 0.5 g twice daily | 16 weeks | ↓ Roseburia, Ruminococcus gnavus, ↑ Blautia | [9] |

| Patients with hyperlipidemia | 0.5 g twice daily | 12 weeks | Baseline levels of Alistipes and Blautia predicted cholesterol-lowering effect | [9] |

| Patients with olanzapine-induced metabolic disorders | Not specified | Not specified | ↑ Bacteroides, ↓ Firmicutes | [10] |

Table 3: Quantitative Changes in Short-Chain Fatty Acid (SCFA) Production

| Study Type | Berberine Concentration | Incubation Time | Acetic Acid Increase | Propionic Acid Increase | Butyric Acid Increase | Reference |

| In vitro bacterial fermentation | 20 µg/mL | 24 hours | 17.7% | 11.1% | 30.5% | [5][11] |

| In vitro bacterial fermentation | 50 µg/mL | 24 hours | 34.9% | 22.4% | 51.6% | [5][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on berberine and gut microbiota.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To determine the taxonomic composition of the gut microbiota.

Protocol:

-

Fecal Sample Collection: Collect fresh fecal samples from subjects and immediately store them at -80°C to preserve microbial DNA.[12]

-

DNA Extraction: Extract total genomic DNA from a weighed amount of fecal sample (typically 100-200 mg) using a commercially available DNA isolation kit according to the manufacturer's instructions.[13]

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with barcode sequences for sample multiplexing.[14]

-

Library Preparation and Sequencing: Purify the PCR products and pool them in equimolar concentrations. Prepare the sequencing library and perform paired-end sequencing on an Illumina MiSeq or HiSeq platform.[15]

-

Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA). Analyze alpha and beta diversity to assess within-sample and between-sample diversity, respectively.[12][16]

Gas Chromatography (GC) for Short-Chain Fatty Acid (SCFA) Analysis

Objective: To quantify the concentrations of SCFAs in fecal samples.

Protocol:

-

Sample Preparation: Homogenize a known weight of fecal sample in a suitable solvent (e.g., 10% isobutanol).[17][18]

-

Extraction and Derivatization: Acidify the sample to protonate the SCFAs.[7] Perform a liquid-liquid extraction. For GC-MS analysis, derivatize the SCFAs (e.g., using isobutyl chloroformate/isobutanol) to increase their volatility.[17]

-

GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[19][20]

-

Quantification: Use a standard curve prepared with known concentrations of SCFA standards to quantify the concentrations of individual SCFAs in the samples. An internal standard (e.g., 2-ethylbutyric acid) is used to correct for variations in extraction and injection.[7]

Caco-2 Cell Permeability Assay

Objective: To assess the integrity of the intestinal epithelial barrier.

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).[21][22]

-

Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the Caco-2 cell monolayer to confirm its integrity. Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are used for the assay.[22]

-

Permeability Assay: Add berberine and a fluorescent marker of known permeability (e.g., Lucifer yellow) to the apical side of the Transwell insert.

-

Sample Analysis: At specified time points, collect samples from the basolateral chamber and measure the concentration of the fluorescent marker to determine its passage across the cell monolayer.[23] A decrease in the permeability of the marker in the presence of berberine indicates an enhancement of the intestinal barrier function.

Western Blotting for TLR4/NF-κB Signaling Pathway Analysis

Objective: To determine the protein expression levels of key components of the TLR4/NF-κB signaling pathway in liver tissue.

Protocol:

-

Tissue Homogenization and Protein Extraction: Homogenize liver tissue samples in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[24]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[24]

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for TLR4, phosphorylated NF-κB p65, and a loading control (e.g., β-actin). Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the protein expression to the loading control.[25]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Figure 1: Interaction of Berberine with Gut Microbiota and Host.

Figure 2: Berberine's Inhibition of the TLR4/NF-κB Signaling Pathway.

Figure 3: Experimental Workflow for Gut Microbiota and SCFA Analysis.

Conclusion

This compound stands out as a significant modulator of the gut microbiota, with a growing body of evidence supporting its therapeutic potential for a range of metabolic and inflammatory diseases. Its ability to reshape the gut microbial community, enhance the production of beneficial SCFAs, and attenuate inflammatory signaling pathways underscores its importance as a subject of continued research and potential drug development. This technical guide provides a comprehensive overview of the current knowledge, offering valuable insights and detailed methodologies for professionals in the field. Further high-quality clinical trials are warranted to fully elucidate the clinical efficacy and long-term safety of berberine as a microbiota-targeted therapy.[1][26]

References

- 1. Berberine as a Natural Modifier of Gut Microbiota to Promote Metabolic Status in Animal Studies and Clinical Trials: A Systematic Review | Traditional and Integrative Medicine [publish.kne-publishing.com]

- 2. Berberine influences multiple diseases by modifying gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Berberine on the Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. karger.com [karger.com]

- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Dissecting the Effect of Berberine on the Intestinal Microbiome in the Weaned Piglets by Metagenomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]

- 10. Perspectives on Berberine and the Regulation of Gut Microbiota: As an Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]

- 17. agilent.com [agilent.com]

- 18. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. m.youtube.com [m.youtube.com]

- 23. The effect of berberine in vitro on tight junctions in human Caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hepcidin in non-alcoholic fatty liver disease regulated by the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Synthesis of Berberine Sulfate Hydrate: A Technical Guide to Biosynthetic and Chemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, has garnered significant attention for its therapeutic potential. This technical guide provides an in-depth exploration of the two primary routes to obtaining berberine sulfate (B86663) hydrate (B1144303): biosynthesis in plants and chemical synthesis in the laboratory. This document outlines the enzymatic cascade of the biosynthetic pathway, details a prominent chemical synthesis methodology, presents quantitative data for comparison, and provides exemplar experimental protocols. Visualizations of the synthesis pathways and a general experimental workflow are included to facilitate a comprehensive understanding of these complex processes.

Introduction

Berberine is a naturally occurring compound found in the roots, rhizomes, and stem bark of various plants, including those of the Berberis genus.[1] It has a long history of use in traditional medicine, and modern research has begun to elucidate the mechanisms behind its diverse pharmacological activities. The increasing demand for high-purity berberine for research and pharmaceutical applications has driven the optimization of both its natural extraction and chemical synthesis. This guide serves as a technical resource for professionals engaged in the study and production of berberine sulfate hydrate.

Biosynthesis of Berberine

The biosynthesis of berberine in plants is a complex enzymatic process that begins with the amino acid L-tyrosine. This pathway involves a series of stereospecific reactions catalyzed by a host of enzymes to construct the characteristic tetracyclic isoquinoline (B145761) scaffold of berberine.

The Biosynthetic Pathway

The biosynthesis of berberine from L-tyrosine involves numerous enzymatic steps. Key intermediates in this pathway include (S)-norcoclaurine, (S)-reticuline, and (S)-scoulerine. The pathway culminates in the formation of berberine, which can then be isolated and converted to its sulfate hydrate salt. The core of this pathway is conserved across various berberine-producing plant species.[2][3][4]

References

- 1. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. florajournal.com [florajournal.com]

- 3. CN101245064A - The preparation method of berberine hydrochloride - Google Patents [patents.google.com]

- 4. OMPI – Pesquisa nas coleções internacionais e nacionais de patentes [patentscope.wipo.int]

Unveiling the Anti-inflammatory Potential of Berberine Sulfate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, has a long history of use in traditional medicine. Modern scientific investigation has increasingly focused on its diverse pharmacological activities, with a particular emphasis on its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of berberine sulfate (B86663) hydrate (B1144303), detailing its molecular mechanisms of action, summarizing quantitative data from key experimental studies, and providing detailed experimental protocols for its investigation. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of berberine's role in modulating inflammatory responses.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Berberine has emerged as a promising natural compound with well-documented anti-inflammatory effects.[1] This guide focuses on berberine sulfate hydrate, a salt form of berberine, and its capacity to mitigate inflammatory processes. Its therapeutic potential is attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2][3]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Berberine has been shown to significantly inhibit the activation of the NF-κB pathway.[4] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[5] By stabilizing IκBα, berberine effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[6]

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a group of signaling proteins that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Berberine has been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK.[7][8] By attenuating MAPK signaling, berberine can suppress the downstream activation of transcription factors and the production of inflammatory mediators.

Attenuation of Pro-inflammatory Cytokine and Mediator Production

A primary outcome of berberine's influence on the NF-κB and MAPK pathways is the significant reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[2] Studies have consistently shown that berberine treatment leads to decreased levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[5][9]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of berberine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Anti-inflammatory Activity of Berberine

| Cell Line | Inflammatory Stimulus | Berberine Concentration | Measured Parameter | Result | Citation |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5 µM | TNF-α, IL-6, MCP-1 mRNA levels | Significant reduction | [10] |

| Human Monocytic (THP-1) Cells | Lipopolysaccharide (LPS) | 25, 50 µM | TNF-α, MCP-1, IL-8 secretion | Marked attenuation | [6] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Lipopolysaccharide (LPS) | 75, 150, 250 µg/ml | IL-1β, IL-6, TNF-α mRNA levels | Dose-dependent reduction | [8] |

| Rat Articular Chondrocytes | Interleukin-1β (IL-1β) | 25, 50, 100 µM | iNOS, COX-2, MMP-3, MMP-13, TNF-α, IL-6 mRNA | Dose-dependent inhibition | [7] |

| 293T Cells | Tumor Necrosis Factor-α (TNF-α) | 5 µM | NF-κB activation | 36% inhibition | [4] |

| Human Oral Cancer Cells (OC2, KB) | TPA (10 nM) | 1, 10, 100 µM | Prostaglandin E2 (PGE2) production | Dose-dependent reduction | [11] |

Table 2: In Vivo Anti-inflammatory Activity of Berberine

| Animal Model | Inflammation Induction | Berberine Dosage | Measured Parameter | Result | Citation |

| Wistar Rats | Carrageenan-induced paw edema | 25, 75, 125 mg/kg | Paw edema | Significant reduction (p < .001) | [12] |

| Wistar Rats | Formaldehyde-induced inflammation | 25, 75, 125 mg/kg | Paw diameter | Marked reduction (p < .001) | [12] |

| Mice | Xylene-induced ear edema | 20 mg/kg | Ear edema | Significant amelioration | [13] |

| Mice | Acetic acid-elicited vascular permeability | 20 mg/kg | Vascular permeability | Significant amelioration | [13] |

Table 3: IC50 Values of Berberine for Inflammatory Markers

| Parameter | Cell/System | IC50 Value | Citation |

| NO production inhibition | --- | 11.64 µmol/L (Compound 1), 9.32 µmol/L (Compound 2) | [5] |

| DPPH radical scavenging | In vitro assay | 178.27 µg/mL | [14] |

| Nitric oxide radical scavenging | In vitro assay | 123.0 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of berberine.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent assessment of berberine's anti-inflammatory effects.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qRT-PCR)

-

ELISA kits for TNF-α, IL-6, and other relevant cytokines

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA analysis, 24-well plates for ELISA) and allow them to adhere overnight.

-

Berberine Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein analysis). Include a non-stimulated control group.

-

Sample Collection:

-

For qRT-PCR: After 6 hours of LPS stimulation, wash the cells with PBS and lyse them for RNA extraction.

-

For ELISA: After 24 hours of LPS stimulation, collect the cell culture supernatant for cytokine measurement.

-

-

Analysis:

-

qRT-PCR: Perform reverse transcription of the extracted RNA to cDNA, followed by qRT-PCR to quantify the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize the expression to a housekeeping gene (e.g., Gapdh).

-

ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol details a widely used in vivo model to assess the acute anti-inflammatory activity of berberine.[15]

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (lambda, type IV)

-

Normal saline

-

Plethysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

-

Vehicle control (e.g., normal saline)

-

This compound groups (e.g., 25, 50, 100 mg/kg, administered orally)

-

Positive control (e.g., indomethacin, 10 mg/kg, administered orally)

-

-

Drug Administration: Administer the respective treatments (vehicle, berberine, or positive control) orally 1 hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the procedure for analyzing the effect of berberine on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates from in vitro experiments (see Protocol 4.1)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of phosphorylated proteins to their total protein counterparts and the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by berberine and a typical experimental workflow.

Caption: Signaling pathways modulated by berberine.

Caption: In vitro experimental workflow.

Conclusion

This compound demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, results in a marked reduction of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of berberine for inflammatory diseases. Continued investigation, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety profile.[16][17][18]

References

- 1. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα | MDPI [mdpi.com]

- 7. Berberine inhibits the interleukin-1 beta-induced inflammatory response via MAPK downregulation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and antiarthritic potential of berberine: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. clinicaltrial.be [clinicaltrial.be]

- 17. The effects of berberine on inflammatory markers in Chinese patients with metabolic syndrome and related disorders: a meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of berberine on inflammatory markers in Chinese patients with metabolic syndrome and related disorders: a meta‑analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Subcellular Localization of Berberine Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of berberine (B55584) sulfate (B86663) hydrate (B1144303). It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the mechanisms governing berberine's entry into cells and its distribution within subcellular compartments. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development of berberine-based therapeutics.

Cellular Uptake Mechanisms

The entry of berberine into cells is a complex process mediated by various transport mechanisms. It involves both passive diffusion and active transport, with the latter playing a more significant role. The uptake is influenced by factors such as concentration, temperature, and time.[1]

Role of Membrane Transporters

Several transporter proteins are implicated in the uptake and efflux of berberine across the plasma membrane.

-

Organic Cation Transporters (OCTs): Berberine is a substrate for organic cation transporters.[2][3] Specifically, human OCT1 (hOCT1) and OCT2 (hOCT2) are involved in its transport.[4][5] The Michaelis-Menten constant (Km) for berberine uptake by OCT1 and OCT2 has been determined to be 14.8 µM and 4.4 µM, respectively.[4] Berberine also acts as an inhibitor of hOCT2 and hOCT3.[2]

-

Organic Anion-Transporting Polypeptides (OATPs): Studies have shown that OATPs also contribute to the hepatic uptake of berberine.[6] Inhibitors of OATP isoforms, such as rifampicin (B610482) and cyclosporine A, significantly suppress berberine uptake in hepatocytes.[6]

-

P-glycoprotein (P-gp): This efflux pump actively transports berberine out of cells, which can limit its intracellular concentration.[1][7] The basolateral-to-apical flux of berberine in Caco-2 cell monolayers, which is indicative of P-gp mediated efflux, is significantly greater than the apical-to-basolateral flux.[7] Inhibition of P-gp can, therefore, enhance the intracellular accumulation of berberine.[1]

-

Glucose Transporters (GLUTs): Berberine has been shown to upregulate the expression of GLUT1 and GLUT4, which may indirectly influence its cellular effects by modulating glucose metabolism.[8][9][10]

Subcellular Localization

Once inside the cell, berberine does not distribute uniformly. Instead, it accumulates in specific organelles, which is crucial for its pharmacological effects.

-

Mitochondria: A primary site of berberine accumulation is the mitochondria.[1][11][12][13] This accumulation is driven by the mitochondrial membrane potential (MMP).[1][14] Inhibition of MMP with agents like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) can decrease intracellular berberine levels by up to 70%.[1][14] The accumulation in mitochondria is significant as berberine is known to inhibit complex I of the mitochondrial respiratory chain.[11][15][16]

-

Nucleus: Berberine has also been observed to localize in the nucleus.[17][18][19] This localization is concentration-dependent; at higher concentrations, nuclear accumulation becomes more prominent.[18][19] Its presence in the nucleus suggests a potential role in modulating gene expression.

-

Endoplasmic Reticulum (ER): The endoplasmic reticulum is another organelle where berberine can be found.[17] Berberine has been shown to reduce ER stress, which may be related to its localization within this organelle.[17][20]

The subcellular distribution of berberine is concentration-dependent. At lower doses (12.5-50 µM), it is predominantly concentrated in the mitochondria, while higher doses (over 50 µM) lead to its accumulation in the cytoplasm and nucleus.[18][19]

Quantitative Data on Berberine Uptake and Transport

The following tables summarize key quantitative data related to the cellular uptake and transport of berberine.

| Transporter | Cell Line | Parameter | Value | Reference |

| hOCT1 | MDCK | Km | 14.8 µM | [4] |

| hOCT2 | MDCK | Km | 4.4 µM | [4] |

| hOCT1 | HEK293 | IC50 (for metformin (B114582) uptake) | 7.28 µM | [5] |

| hOCT2 | HEK293 | IC50 (for metformin uptake) | 11.3 µM | [5] |

| Cell Line | Incubation Time | Uptake Profile | Reference |

| M2 melanoma | < 30 min | Half-maximal accumulation | [21] |

| M2 melanoma | ~ 2 h | Maximal accumulation | [21] |

| HepG2 | 0.5 h | Ratio of intracellular to extracellular concentration > 15 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and subcellular localization of berberine.

Cellular Uptake Assay

This protocol describes a method to quantify the uptake of berberine into cultured cells.

-

Cell Culture: Plate cells (e.g., HepG2, Caco-2, or a cell line overexpressing a specific transporter) in 24-well plates at an appropriate density and culture until they reach confluency.

-

Preparation: Before the experiment, wash the cells three times with pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer.

-

Incubation: Add HBSS containing a known concentration of berberine sulfate hydrate to each well. For time-dependency studies, incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C. For concentration-dependency studies, use a range of berberine concentrations for a fixed time point.

-

Stopping the Uptake: To terminate the uptake, aspirate the berberine-containing solution and immediately wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with the chosen analytical method) and incubating for a sufficient time to ensure complete lysis.

-

Quantification:

-

Fluorometric Method: As berberine is fluorescent, its intracellular concentration can be measured using a fluorescence plate reader.

-

LC-MS/MS: For more sensitive and specific quantification, use liquid chromatography-tandem mass spectrometry. Prepare samples by precipitating proteins (e.g., with acetonitrile) and then analyzing the supernatant.

-

Flow Cytometry: Berberine's fluorescence also allows for its quantification on a per-cell basis using flow cytometry.[21]

-

-

Data Analysis: Normalize the amount of intracellular berberine to the total protein content in each sample, determined by a protein assay (e.g., BCA assay).

Subcellular Fractionation

This protocol outlines a method to isolate different organelles to determine the subcellular distribution of berberine.

-

Cell Treatment and Harvesting: Treat cultured cells with this compound as described in the uptake assay. After incubation, wash the cells with ice-cold PBS and harvest them by scraping.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar device. The efficiency of homogenization should be monitored under a microscope.

-

Differential Centrifugation:

-

Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet will contain the nuclei.

-

Mitochondria: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C). The resulting pellet will be enriched in mitochondria.

-

Microsomes (ER): The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes, which are fragments of the endoplasmic reticulum.

-

Cytosol: The final supernatant is the cytosolic fraction.

-

-

Quantification: Analyze the berberine content in each fraction using LC-MS/MS as described above. The purity of the fractions should be assessed by Western blotting for organelle-specific marker proteins.

Confocal Microscopy for Subcellular Localization

This method allows for the visualization of berberine's distribution within intact cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with this compound.

-

Organelle Staining: To co-localize berberine with specific organelles, incubate the cells with fluorescent dyes that specifically stain those organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, and DAPI for the nucleus).

-

Fixation and Mounting: Wash the cells with PBS, fix them with a suitable fixative (e.g., 4% paraformaldehyde), and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a laser scanning confocal microscope. The fluorescence of berberine can be directly observed and overlaid with the images from the organelle-specific dyes to determine its subcellular localization.[1]

Signaling Pathways and Experimental Workflows

Berberine modulates several key signaling pathways, which are central to its therapeutic effects.

Key Signaling Pathways Modulated by Berberine

-

AMPK/mTOR Pathway: Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[22][23] Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[22] This pathway is crucial for berberine's effects on glucose metabolism and autophagy.

-

Wnt/β-catenin Pathway: Berberine has been shown to inhibit the Wnt/β-catenin signaling pathway.[22][24][25] It can promote the degradation of β-catenin, a key component of this pathway.[22]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also modulated by berberine.[26][27]

-

NF-κB Pathway: Berberine can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation.[22][26]

Visualizations

References

- 1. Mitochondrial membrane potential played crucial roles in the accumulation of berberine in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of organic cation transporter 2 and 3 may be involved in the mechanism of the antidepressant-like action of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vectorial transport of the plant alkaloid berberine by double-transfected cells expressing the human organic cation transporter 1 (OCT1, SLC22A1) and the efflux pump MDR1 P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic cation transporter-mediated drug-drug interaction potential between berberine and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic anion-transporting polypeptides contribute to the hepatic uptake of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P-glycoprotein-mediated transport of berberine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Berberine acutely activates the glucose transport activity of GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine exerts its antineoplastic effects by reversing the Warburg effect via downregulation of the Akt/mTOR/GLUT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research progress on the pharmacological effects of berberine targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondria and NMDA Receptor-Dependent Toxicity of Berberine Sensitizes Neurons to Glutamate and Rotenone Injury | PLOS One [journals.plos.org]

- 13. Mitochondria and NMDA Receptor-Dependent Toxicity of Berberine Sensitizes Neurons to Glutamate and Rotenone Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial membrane potential played crucial roles in the accumulation of berberine in HepG2 cells | Scilit [scilit.com]

- 15. ec.bioscientifica.com [ec.bioscientifica.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Berberine reduces endoplasmic reticulum stress and improves insulin signal transduction in Hep G2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Berberine sulfate? [synapse.patsnap.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of Berberine Sulfate Hydrate: A Technical Guide to Novel Target Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine. Its therapeutic potential in a wide range of diseases, including cancer, metabolic disorders, and inflammatory conditions, is well-documented.[1][2][3] The sulfate (B86663) hydrate (B1144303) form of berberine is often utilized in research and pharmaceutical preparations.[4] This technical guide provides an in-depth exploration of the novel molecular targets of berberine sulfate hydrate, the signaling pathways it modulates, and the detailed experimental protocols employed for their discovery and validation. The aim is to equip researchers and drug development professionals with a comprehensive understanding of berberine's multifaceted mechanism of action.

Identified Molecular Targets of Berberine

Recent advances in chemical proteomics and other advanced analytical techniques have enabled the identification of direct and indirect molecular targets of berberine. These findings are pivotal in elucidating its pharmacological effects.

Directly Validated Protein Targets

A growing body of evidence has confirmed direct physical interactions between berberine and specific cellular proteins. These interactions are fundamental to its therapeutic activities.

Table 1: Directly Validated Molecular Targets of this compound

| Target Protein | Cell/System Studied | Method of Identification | Key Findings | Reference(s) |

| Pyruvate Kinase M2 (PKM2) | Colorectal cancer cells | Chemical Proteomics | Berberine directly binds to PKM2, promoting its ubiquitination and degradation. This inhibits cancer cell proliferation and metabolic reprogramming. | [5] |

| Actin | Not specified | Affinity-based chemical probe | Berberine directly binds to actin and modulates its assembly, impacting cellular structure and function. | [6][7] |

| Lactate (B86563) Dehydrogenase A (LDHA) | Pancreatic cancer cells | Molecular Docking, Surface Plasmon Resonance (SPR) | Berberine directly binds to LDHA, inhibiting its activity and reducing lactate production. | [8] |

| Beta-secretase 1 (BACE1) | Alzheimer's disease model | Molecular Docking, Surface Plasmon Resonance (SPR) | Berberine binds to BACE1 with a KD of 1.261 μM and inhibits its activity with an IC50 of 62.96 μM, suggesting a role in reducing amyloid-β production. | [9] |

Indirect and Putative Molecular Targets

Quantitative proteomics and computational studies have revealed a broader network of proteins whose expression or activity is significantly altered by berberine treatment. These represent potential indirect targets or areas for further direct binding validation.

Table 2: Indirect and Putative Molecular Targets of this compound

| Target Protein/Protein Group | Cell/System Studied | Method of Identification | Key Findings | Reference(s) |

| Mitochondrial Ribosomal Proteins (MRPL11, 15, 30, 37, 40, 52) | Colon cancer cells | Quantitative Proteomics | Berberine downregulates the expression of these proteins, impairing mitochondrial protein synthesis. | [10][11] |

| GTPase ERAL1 | Colon cancer cells | Quantitative Proteomics | Identified as a hub protein downregulated by berberine treatment. | [10][11] |

| AMP-activated protein kinase (AMPK) | Various cancer and metabolic models | Western Blot, Molecular Docking | Berberine activates AMPK, a master regulator of cellular energy homeostasis. | [8][12][13][14] |

| Nuclear factor-κB (NF-κB) | Various inflammatory models | Western Blot, Reporter Assays | Berberine inhibits the activation of the NF-κB signaling pathway, a key mediator of inflammation. | [15][16] |

| Signal transducer and activator of transcription 3 (STAT3) | Colorectal and other cancer cells | Western Blot, Co-immunoprecipitation | Berberine inhibits the phosphorylation and promotes the ubiquitination and degradation of STAT3. | [5][17] |

| Glucose transporter 1 (GLUT1) | HepG2 and MCF7 cancer cells | Western Blot, Immunofluorescence | Berberine downregulates GLUT1 expression and promotes its degradation. | [18][19] |

Modulation of Key Signaling Pathways

Berberine's therapeutic effects are not attributable to a single target but rather to its ability to modulate entire signaling networks. Its influence on these pathways provides a more holistic understanding of its mechanism of action.

AMPK/mTOR Signaling Pathway

Berberine is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[12][14] Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer and metabolic diseases.[20][21] This inhibition suppresses protein synthesis and cell growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoproteomics reveals berberine directly binds to PKM2 to inhibit the progression of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of actin as a direct proteomic target of berberine using an affinity-based chemical probe and elucidation of its modulatory role in actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. researchgate.net [researchgate.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. bosterbio.com [bosterbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Proteomics Analysis of Berberine-Treated Colon Cancer Cells Reveals Potential Therapy Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomol.com [biomol.com]

- 14. researchgate.net [researchgate.net]

- 15. Proteomics analysis reveals a potential new target protein for the lipid-lowering effect of Berberine8998 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dhvi.duke.edu [dhvi.duke.edu]

- 17. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Berberine exerts its antineoplastic effects by reversing the Warburg effect via downregulation of the Akt/mTOR/GLUT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Berberine promotes M2 macrophage polarisation through the IL-4-STAT6 signalling pathway in ulcerative colitis treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Berberine Sulfate Hydrate Administration in a Murine Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of berberine (B55584) sulfate (B86663) hydrate (B1144303) in a murine xenograft model to evaluate its anti-tumor efficacy. The document includes detailed methodologies for in vivo studies, data presentation guidelines, and visual representations of key signaling pathways affected by berberine.

Introduction

Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated significant anti-cancer properties in numerous studies.[1][2][3] It exerts its effects by modulating various cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and inflammation.[1][2][3] Murine xenograft models are a crucial preclinical tool to assess the in vivo efficacy of potential anti-cancer compounds like berberine. This protocol outlines the administration of berberine sulfate hydrate to tumor-bearing mice.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies investigating the effect of berberine in murine xenograft models.

Table 1: Effect of Berberine on Tumor Growth

| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Tumor Weight (mg) at Day 28 (Mean ± SD) |

| Vehicle Control | - | Oral Gavage | 860.7 ± 117.1 | 860.7 ± 117.1[4][5] |

| Berberine | 10 mg/kg | Intraperitoneal | Significantly smaller than control | Not Reported |

| Berberine | 50 mg/kg | Oral Gavage | 401.2 ± 71.5 | 401.2 ± 71.5[4][5] |

| Berberine | 100 mg/kg/day | Intragastric | 48.6% inhibition (MGC803 xenograft) | 51.3% retardation (SGC7901 xenograft)[6] |

| Berberine | 0.1% in drinking water | Oral | Significant decrease compared to control | Not Reported |

Table 2: Effect of Berberine on Body Weight

| Treatment Group | Dosage | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) |

| Vehicle Control | - | 20.2 ± 1.5 | 24.5 ± 2.1 |

| Berberine | 50 mg/kg | 20.5 ± 1.8 | 23.9 ± 2.3 |

| Berberine | 100 mg/kg | 20.3 ± 1.6 | No significant influence[6] |

Experimental Protocols

Preparation of this compound Solution

This protocol describes the preparation of this compound for in vivo administration.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose (CMC-Na) in sterile water, or methyl cellulose)[4][5][7]

-

Sterile water for injection

-

Sterile conical tubes (15 mL and 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound. The amount will depend on the desired dosage (e.g., 50 mg/kg) and the number of mice to be treated.

-

Weigh the this compound powder accurately using an analytical balance.

-

Prepare the vehicle solution. For a 0.5% CMC-Na solution, dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Heat and stir until fully dissolved, then autoclave to sterilize. Allow the solution to cool to room temperature before use.

-

Suspend the this compound in the vehicle. Add the weighed powder to a sterile conical tube. Add a small amount of the vehicle and vortex thoroughly to create a uniform paste.

-

Bring the solution to the final volume. Gradually add the remaining vehicle to the conical tube while continuously vortexing to ensure a homogenous suspension.

-

Ensure complete suspension. If necessary, sonicate the suspension for 5-10 minutes to break up any remaining clumps.

-

Store the prepared solution. Store at 4°C for short-term use (up to one week). Protect from light. Always vortex the solution thoroughly before each administration to ensure a uniform suspension.

Murine Xenograft Model and Berberine Administration

This protocol details the establishment of a xenograft model and the subsequent administration of berberine.

Materials:

-

6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD-SCID)

-

Cancer cell line of interest (e.g., U87 glioblastoma, HT-29 colon cancer)[4][8]

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel (optional)

-

Syringes (1 mL) with 27-30 gauge needles

-

Calipers

-

Animal balance

-

Prepared this compound solution

-

Gavage needles (for oral administration)

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-8 mice per group).

-

Berberine Administration:

-

Oral Gavage: Administer the prepared berberine solution (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[4][5] The volume is typically 100-200 µL per mouse.

-

Intraperitoneal Injection: Alternatively, administer berberine (e.g., 10 mg/kg) via intraperitoneal injection every four days.[9]

-

In Drinking Water: Provide drinking water containing 0.05% or 0.1% berberine.[8][10]

-

-

Monitoring: Monitor the body weight of the mice and tumor volume regularly throughout the experiment. Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors.[4][5] Measure the final tumor weight.

-

Tissue Analysis: Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting for signaling protein expression.[8]

Visualizations

Signaling Pathways Modulated by Berberine

Berberine has been shown to inhibit several key signaling pathways implicated in cancer progression.

References

- 1. mdpi.com [mdpi.com]

- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Berberine retarded the growth of gastric cancer xenograft tumors by targeting hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine in combination with doxorubicin suppresses growth of murine melanoma B16F10 cells in culture and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Berberine inhibits human tongue squamous carcinoma cancer tumor growth in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemopreventive effects of berberine on intestinal tumor development in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

Determining Cell Viability with Berberine Sulfate Hydrate Treatment using the MTT Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the cytotoxic effects of berberine (B55584) sulfate (B86663) hydrate (B1144303) on cultured cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated significant anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[3] This protocol details the preparation of berberine sulfate hydrate solutions, cell culture and treatment, execution of the MTT assay, and subsequent data analysis to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).

Introduction

Berberine has emerged as a promising natural compound in cancer research due to its ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of cell death.[4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis through the BCL-2/BAX pathway, cell cycle arrest at the G1 or G2/M phase, and modulation of critical signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][6][7][8] The MTT assay offers a robust and reliable method for quantifying the cytotoxic effects of berberine on cancer cells, providing valuable data for drug development and mechanistic studies.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier/Cat. No. | Storage |

| This compound | e.g., Sigma-Aldrich | Room Temperature |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Specific to cell line | 4°C |

| Fetal Bovine Serum (FBS) | Specific to cell line | -20°C |

| Penicillin-Streptomycin Solution | Specific to cell line | -20°C |

| Trypsin-EDTA Solution | Specific to cell line | 4°C |

| Phosphate-Buffered Saline (PBS), pH 7.4 | General lab supplier | Room Temperature |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | e.g., Sigma-Aldrich | 4°C (protect from light) |

| Dimethyl Sulfoxide (DMSO) or Solubilization Solution | General lab supplier | Room Temperature |

| 96-well flat-bottom cell culture plates | General lab supplier | Sterile, Room Temperature |

| Sterile, pyrogen-free filter tips and centrifuge tubes | General lab supplier | Sterile, Room Temperature |

Preparation of Reagents

1. This compound Stock Solution (e.g., 20 mM)

Berberine sulfate is soluble in DMSO and water.[9] A concentrated stock solution in DMSO is recommended for ease of dilution into cell culture medium.

-

Calculation: The molecular weight of berberine sulfate anhydrous is 768.8 g/mol . To prepare a 20 mM stock solution, dissolve 15.38 mg of this compound in 1 mL of sterile DMSO.

-

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

2. MTT Reagent (5 mg/mL)

-

Procedure:

-

Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

-

Vortex until the MTT is completely dissolved.

-

Sterilize the solution using a 0.22 µm syringe filter.

-

Store at 4°C, protected from light.

-

3. Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

DMSO: Use tissue culture grade DMSO.

-

10% SDS in 0.01 M HCl: Dissolve 10 g of SDS in 100 mL of 0.01 M HCl.

Experimental Workflow

Step-by-Step Protocol

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh complete medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Berberine Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of berberine.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest berberine concentration) and an untreated control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Presentation and Analysis

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from the absorbance of all other wells.

-

Calculate Percentage Cell Viability:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine IC50 Value: The IC50 value is the concentration of berberine that inhibits cell viability by 50%. This can be determined by plotting a dose-response curve (percentage cell viability vs. log of berberine concentration) and using non-linear regression analysis.

Representative Quantitative Data

The following tables provide examples of data that can be generated from this protocol.

| Cell Line | Berberine IC50 (µM) | Treatment Duration (h) | Reference |

| Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | 48 | [1] |

| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | 48 | [1] |

| MCF-7 (Breast Cancer) | 272.15 ± 11.06 | 48 | [1] |

| HeLa (Cervical Carcinoma) | 245.18 ± 17.33 | 48 | [1] |

| HT29 (Colon Cancer) | 52.37 ± 3.45 | 48 | [1] |

| Parameter | Recommended Value/Range |

| Cell Seeding Density | 1,000 - 100,000 cells/well |

| Berberine Concentration Range | 10 - 100 µM (initial screening) |

| MTT Incubation Time | 2 - 4 hours |

| Absorbance Wavelength | 570 nm (reference ~630 nm) |

Signaling Pathways Modulated by Berberine

Berberine exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Berberine has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are crucial for cell growth and survival.[4][8] Furthermore, it promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to the activation of caspases and subsequent programmed cell death. Berberine also induces cell cycle arrest by inhibiting the expression of cyclins and cyclin-dependent kinases (CDKs).[7]

Conclusion

The MTT assay is a valuable tool for assessing the dose-dependent effects of this compound on cell viability. This protocol provides a detailed methodology for conducting the assay and analyzing the results. The ability of berberine to modulate critical signaling pathways highlights its potential as a therapeutic agent in cancer treatment. Further investigation into its mechanisms of action will continue to be a significant area of research.

References

- 1. Berberine as a Potential Anticancer Agent: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Two-stage culture for producing berberine by cell suspension and shoot cultures of Berberis buxifolia Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]

- 6. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Berberine Sulfate Hydrate using High-Performance Liquid Chromatography (HPLC)

Introduction

Berberine (B55584), an isoquinoline (B145761) alkaloid, is a prominent bioactive compound found in various plants of the Berberis species. It is known for a wide range of pharmacological activities. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of berberine, specifically in the form of berberine sulfate (B86663) hydrate (B1144303), in bulk drug substances and pharmaceutical formulations. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Principle

The method employs a C18 stationary phase and an isocratic mobile phase to achieve efficient separation of berberine from potential impurities. Detection is performed using a UV-Visible detector at the maximum absorbance wavelength of berberine, allowing for sensitive and specific quantification. The peak area of berberine is directly proportional to its concentration in the sample.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector is suitable for this analysis. The following chromatographic conditions have been optimized for the quantification of berberine.

Table 1: Optimized Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) : 0.1% Trifluoroacetic Acid in Water (40:60, v/v)[1] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 10 µL[1][2] |

| Column Temperature | 30°C[1][2] |

| Detection Wavelength | 344-350 nm[1] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

2.1. Mobile Phase Preparation Prepare a 0.1% trifluoroacetic acid solution in HPLC-grade water. Mix this solution with acetonitrile in a 60:40 ratio. Filter the mobile phase through a 0.22 µm nylon membrane filter and degas by sonication for 15 minutes before use.

2.2. Standard Stock Solution Preparation (1000 µg/mL of Berberine) Accurately weigh approximately 10 mg of Berberine Sulfate Hydrate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This will serve as the primary stock solution.

Note: Adjust the weight of the standard based on its purity and the molecular weight difference between the free base and the sulfate hydrate form to achieve the desired concentration of the active berberine moiety.

2.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 2 µg/mL to 150 µg/mL.[1] These solutions are used to construct the calibration curve.